molecular formula C22H17IN2 B030481 4-Iodo-1-tritylimidazole CAS No. 96797-15-8

4-Iodo-1-tritylimidazole

Cat. No. B030481
Key on ui cas rn: 96797-15-8
M. Wt: 436.3 g/mol
InChI Key: DXJZJYPLPZEYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767667B2

Procedure details

DMF, 100 mL, was stirred, and 13.2 grams (0.068 mole) of 5-iodoimidazole (vi) was added, followed by 18.9 grams (0.068 mole) of triphenylmethyl chloride, and 3.3 grams (0.033 mole) of triethylamine. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 18 hours. After this time, the reaction mixture was poured into crushed ice where it stirred until the ice melted. The resultant solid was then collected by filtration and triturated with diethyl ether. A solid was collected by filtration and washed with diethyl ether, yielding the subject compound. The diethyl ether filtrate was concentrated under reduced pressure to a residue, and re-triturated with diethyl ether, yielding additional subject compound. The total yield of subject compound was about 5.0 grams. The NMR spectrum was consistent with the proposed structure.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1]C1NC=CN=1.[C:7]1([C:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([N:29]([CH2:32]C)CC)C.C[N:35]([CH:37]=O)[CH3:36]>>[C:7]1([C:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:29]2[CH:32]=[C:36]([I:1])[N:35]=[CH:37]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
IC=1NC=CN1
Step Two
Name
Quantity
18.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
ADDITION
Type
ADDITION
Details
After this time, the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice where it
FILTRATION
Type
FILTRATION
Details
The resultant solid was then collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
A solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
yielding the subject compound
CONCENTRATION
Type
CONCENTRATION
Details
The diethyl ether filtrate was concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
re-triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
yielding additional subject compound

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C1(=CC=CC=C1)C(N1C=NC(=C1)I)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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